CB2 vs. CB1 Binding Selectivity
MN-25 binds human CB2 receptors with Ki = 11 nM and CB1 receptors with Ki = 245 nM, yielding a 22-fold CB2 selectivity [1]. In direct structural comparison, the 2-methyl derivative of MN-25 reverses this selectivity (CB1 Ki = 8 nM; CB2 Ki = 29 nM) . The prototypical CB2-selective agonist JWH-133 achieves CB2 Ki = 3.4 nM with >200-fold selectivity [2]. The non-selective reference agonist WIN 55,212-2 displays Ki values of 62.3 nM (CB1) and 3.3 nM (CB2) .
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | CB1 Ki = 245 nM; CB2 Ki = 11 nM; 22-fold CB2 selectivity |
| Comparator Or Baseline | 2-Methyl derivative: CB1 Ki = 8 nM; CB2 Ki = 29 nM (reversed selectivity). JWH-133: CB2 Ki = 3.4 nM, >200-fold CB2 selectivity. WIN 55,212-2: CB1 Ki = 62.3 nM; CB2 Ki = 3.3 nM. |
| Quantified Difference | 2-Methyl derivative: 22-fold CB2-selectivity vs. reversed CB1-selectivity. JWH-133: 3.2-fold higher CB2 affinity and >9-fold higher selectivity. WIN 55,212-2: 3.9-fold lower CB1 affinity; 3.3-fold higher CB2 affinity. |
| Conditions | Human recombinant CB1 and CB2 receptors expressed in CHO cells; competitive radioligand binding assays using [3H]CP-55,940 or [3H]WIN 55,212-2. |
Why This Matters
Procurement of MN-25 is justified only when moderate CB2 selectivity with residual CB1 activity is experimentally required; researchers requiring high CB2 selectivity or reversed CB1-selectivity must select alternative compounds.
- [1] Wrobleski, S. T.; Chen, P.; Hynes, J., Jr.; et al. Rational design and synthesis of an orally active indolopyridone as a novel conformationally constrained cannabinoid ligand possessing antiinflammatory properties. J. Med. Chem. 2003, 46(11), 2110–2116. View Source
- [2] JWH-133. ICD-11. https://icd-11.org/jwh-133. Accessed 2026. View Source
